molecular formula C18H19N5O3 B2925620 1-methyl-3-(2-oxopropyl)-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 838884-53-0

1-methyl-3-(2-oxopropyl)-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B2925620
CAS No.: 838884-53-0
M. Wt: 353.382
InChI Key: PUHPWNLANYGQTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(2-oxopropyl)-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a heterocyclic compound featuring a fused imidazo[2,1-f]purine core. This structure is characterized by:

  • 1-Methyl substitution: Enhances lipophilicity and modulates receptor interactions.
  • 8-(m-Tolyl) group: A meta-methylphenyl substituent that may enhance aromatic stacking interactions in biological targets.
  • Dione groups at positions 2 and 4: Critical for hydrogen bonding and enzyme inhibition profiles.

Properties

IUPAC Name

4-methyl-6-(3-methylphenyl)-2-(2-oxopropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-11-5-4-6-13(9-11)21-7-8-22-14-15(19-17(21)22)20(3)18(26)23(16(14)25)10-12(2)24/h4-6,9H,7-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHPWNLANYGQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-3-(2-oxopropyl)-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex organic compound belonging to the imidazole family and is characterized by its unique structural features. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a purine derivative. The focus of this article is to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C15H16N4O2C_{15}H_{16}N_{4}O_{2} and it contains several functional groups that contribute to its biological activity. The presence of the methyl group, oxopropyl group, and m-tolyl group enhances its interaction with various biological targets.

Research indicates that compounds similar to this compound may act as selective antagonists for adenosine receptors (particularly A3 receptors). These receptors are crucial in numerous physiological processes such as neurotransmission and immune response. The binding affinity and selectivity towards these receptors can be evaluated through molecular docking studies and in vitro assays.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity : Preliminary studies suggest that derivatives of imidazo[2,1-f]purines exhibit antiproliferative effects against various cancer cell lines. For instance, Mannich bases derived from similar structures have shown significant cytotoxicity against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells .
  • Antimicrobial Properties : There is emerging evidence that compounds within this class may possess antibacterial and antifungal properties. The structure-activity relationship indicates that modifications can enhance these effects.
  • Neuroprotective Effects : Due to their interaction with adenosine receptors, these compounds may also offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Case Studies

Several studies have investigated the biological activity of related purine derivatives:

  • Anticancer Screening : A study evaluated a series of Mannich bases against multiple cancer cell lines. Compounds with specific substitutions exhibited IC50 values lower than 2 μg/mL against breast cancer (MCF-7) cells .
  • Enzyme Inhibition : Research has indicated that certain purine derivatives inhibit key enzymes involved in cellular signaling pathways. For example, the inhibition of DNA topoisomerase I has been linked to anticancer activity in some derivatives .
  • Receptor Binding Studies : Molecular docking simulations have demonstrated that these compounds can effectively bind to adenosine receptors, providing insights into their potential therapeutic applications in modulating immune responses.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Cell LinesIC50 (μM)Reference
Mannich Base 1AntiproliferativeHeLa5.0
Mannich Base 2AntiproliferativeHepG24.5
Mannich Base 3AntiproliferativeA5496.0
Purine Derivative 1Enzyme InhibitionVariousN/A
Purine Derivative 2Receptor BindingA3 Adenosine ReceptorN/A

Comparison with Similar Compounds

Key Observations :

  • Position 8 Modifications: The target compound’s m-tolyl group contrasts with methoxyphenyl (e.g., ), imidazolylpropyl (), or fluorophenoxyethyl () substituents in analogs. These variations influence solubility and receptor selectivity.
  • Synthetic Yields: Compound 70 (67% yield) and Compound 44 (55% yield) highlight moderate synthetic efficiency compared to fluorophenoxyethyl derivatives (e.g., 10–50% yields in ).

Pharmacological and Physicochemical Properties

Key Observations :

  • Receptor Selectivity: Compound 5’s high 5-HT₁A affinity (IC₅₀ <100 nM) suggests that bulky substituents at position 8 (e.g., dimethoxyisoquinolinylbutyl) enhance serotonin receptor interactions. The target compound’s m-tolyl group may favor dopamine or adenosine receptor binding.
  • Water Solubility : Imidazolylpropyl derivatives (e.g., Compound 44) exhibit high water solubility due to polar side chains , whereas methoxy- or aryl-substituted analogs (e.g., Compound 70 ) likely require formulation optimization.

Structural Insights from Spectroscopic Data

  • NMR Trends : In Compound 5 , NH protons resonate at δ 11.23–11.75 ppm, characteristic of purine dione systems. The target compound’s 2-oxopropyl group may downfield-shift adjacent protons due to electron-withdrawing effects.
  • Mass Spectrometry : Imidazo[2,1-f]purine derivatives typically exhibit [M−H]⁻ or [M+H]⁺ ions in ESI-MS (e.g., m/z 195.1 for a related tetrazolopurine ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.